2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone
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Overview
Description
2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization steps. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with acetic anhydride in glacial acetic acid . The reaction mixture is refluxed, cooled, and then poured into ice-cold water to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties such as UV resistance.
Mechanism of Action
The mechanism of action of 2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: A similar compound with a different substituent on the triazole ring.
Uniqueness
What sets 2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C25H24N4OS |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C25H24N4OS/c1-17-14-18(2)23(19(3)15-17)22(30)16-31-25-28-27-24(26-20-10-6-4-7-11-20)29(25)21-12-8-5-9-13-21/h4-15H,16H2,1-3H3,(H,26,27) |
InChI Key |
MCHRJXFBOQUCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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